(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a nitrophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid and sulfuric acid.
Formation of the acrylamide moiety: This can be done through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Addition of the cyano group: This step typically involves the use of cyanogen bromide or similar reagents.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and the nitrophenyl group are likely involved in key interactions with the molecular targets, influencing the compound’s efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having a furan ring but lacks the cyano, fluorophenyl, and nitrophenyl groups.
Furfuryl alcohol: Contains a furan ring but differs significantly in functional groups.
Furfurylamine: Another furan derivative with an amine group instead of the complex substituents found in (E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (cyano, nitro) and electron-donating (fluorophenyl) groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-15-4-2-5-16(11-15)23-20(25)14(12-22)10-18-7-8-19(28-18)13-3-1-6-17(9-13)24(26)27/h1-11H,(H,23,25)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFPAJXMKMAOKX-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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